1-[(Benzyloxy)methyl]-4-bromo-1H-pyrazol-3-amine
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Overview
Description
1-[(Benzyloxy)methyl]-4-bromo-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a benzyloxy group attached to a methyl group, a bromine atom, and an amine group on a pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[(Benzyloxy)methyl]-4-bromo-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group tolerant conditions . Another method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with appropriate aniline derivatives in the presence of a chiral catalyst . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(Benzyloxy)methyl]-4-bromo-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Benzyloxy)methyl]-4-bromo-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)methyl]-4-bromo-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(Benzyloxy)methyl]-4-bromo-1H-pyrazol-3-amine can be compared with similar compounds such as 1-[(Benzyloxy)methyl]-4-bromobenzene . While both compounds contain a benzyloxy group and a bromine atom, the presence of the pyrazole ring in this compound provides unique chemical and biological properties. Other similar compounds include various pyrazole derivatives that differ in their substituents and functional groups.
Properties
Molecular Formula |
C11H12BrN3O |
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Molecular Weight |
282.14 g/mol |
IUPAC Name |
4-bromo-1-(phenylmethoxymethyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H12BrN3O/c12-10-6-15(14-11(10)13)8-16-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H2,13,14) |
InChI Key |
QXNDGBVYGICOTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
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